2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester
Description
Chemical Structure and Properties 2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester (C₉H₁₀O₅, MW: 186.16 g/mol) is a substituted pyranone derivative characterized by:
- A 2-oxo-2H-pyran core.
- A hydroxy group at position 2.
- A methyl group at position 6.
- An ethyl ester functional group at the carboxylic acid moiety (C-5) .
This compound’s structural features influence its physicochemical behavior. The ethyl ester group contributes to lipophilicity, while the methyl substituent at C-6 may sterically hinder certain reactions.
Applications are inferred from analogs:
- Phytochemical relevance: Pyranone derivatives are frequently identified in plant extracts, suggesting roles in natural product chemistry .
- Pharmaceutical intermediates: Ethyl ester derivatives of pyranones are common precursors for drug development, such as anti-inflammatory or antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-3-13-9(12)8-5(2)14-7(11)4-6(8)10/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIVBCIIYSVEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716163 | |
| Record name | Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-46-8 | |
| Record name | Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester (CAS No. 66533-46-8) is an organic compound characterized by a pyran ring structure with distinct functional groups, including a carboxylic acid and an ethyl ester. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O4, with a molecular weight of approximately 196.1999 g/mol. Its structure significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.1999 g/mol |
| CAS Registry Number | 66533-46-8 |
Antioxidant Activity
Research has demonstrated that derivatives of 2H-Pyran-5-carboxylic acid exhibit significant antioxidant properties. For instance, studies indicate that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The free radical scavenging capacity can be quantitatively assessed using assays such as the DPPH assay.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, which may lead to reduced expression of inflammatory mediators.
Anticancer Properties
Several derivatives of 2H-Pyran-5-carboxylic acid have been identified as potent inducers of apoptosis in cancer cell lines. For example, a study reported the discovery of a derivative that induced apoptosis in T47D breast cancer cells with an EC50 value of 0.08 µM, demonstrating a high level of potency compared to other compounds tested .
Case Studies
- Apoptosis Induction in Cancer Cells
- Antioxidant Potential
Synthesis and Derivatives
The synthesis of 2H-Pyran-5-carboxylic acid derivatives can be achieved through various methods, including multicomponent reactions and tandem processes that allow for structural modifications. These synthetic routes enable the development of compounds with tailored biological activities.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate has been studied for its potential as an antimicrobial agent against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, making it a candidate for antibiotic development .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases like arthritis and asthma .
Pesticide Development
The compound's structural features allow it to interact with biological systems effectively, leading to investigations into its use as a natural pesticide. Studies indicate that derivatives of pyran compounds can act as insect repellents or growth regulators in plants, enhancing crop yield and pest resistance .
Polymer Synthesis
Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate has been explored in polymer chemistry for synthesizing biodegradable polymers. Its incorporation into polymer matrices improves mechanical properties while maintaining environmental sustainability due to its biodegradable nature .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong potential for developing new antibacterial agents .
Case Study 2: Agricultural Use
In agricultural trials, formulations containing ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate were tested for their efficacy as natural pesticides. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable alternative to synthetic pesticides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their differentiating features:
*logP values are experimental (where available) or estimated using Crippen/VCCLAB tools.
Impact of Substituents on Properties
- Hydroxy vs. Methyl at C-4 : The target compound’s 4-OH group increases hydrogen-bonding capacity compared to the 4,6-dimethyl analog (logP 1.433 → ~0.5), improving aqueous solubility but reducing membrane permeability .
- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., target compound vs. C₇H₆O₄ analog), affecting bioavailability .
- Aromatic vs. Aliphatic Substituents : Phenyl or benzoyl groups (e.g., ) drastically increase molecular weight and logP, favoring binding to hydrophobic enzyme pockets.
Stability and Reactivity
- Hydroxy Group Reactivity : The 4-OH group in the target compound may undergo acetylation or glycosylation, unlike the 4-Me group in analogs .
- Ester Hydrolysis : Ethyl esters are less prone to hydrolysis than methyl esters under physiological conditions, enhancing metabolic stability .
Pharmacological and Industrial Relevance
- 4,6-Dimethyl analog (CAS 3385-34-0) : Used in HPLC method development due to predictable retention times .
- 3-Ethyl-4-hydroxy analog (CAS 117867-31-9) : Serves as a synthetic intermediate for complex heterocycles .
- Phenyl-substituted analogs (e.g., ) : Explored in anticancer and anti-inflammatory research due to aromatic pharmacophores.
Q & A
Q. What are the primary synthetic routes for 2H-Pyran-5-carboxylic acid, 4-hydroxy-6-methyl-2-oxo-, ethyl ester?
Methodological Answer:
- Multicomponent reactions : This compound can be synthesized via one-pot reactions involving ethyl acetoacetate, aldehydes, and other nucleophiles (e.g., malononitrile) in the presence of ionic liquid catalysts like [2-aminobenzoato][PF6], which enhance reaction efficiency and yield .
- Esterification : Direct esterification of the parent carboxylic acid using phenethyl alcohol derivatives with coupling agents such as EDC·HCl and DMAP in dichloromethane, followed by purification via flash chromatography .
Q. How is the compound characterized structurally?
Methodological Answer:
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl, hydroxyl, ester groups). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions, especially for tautomeric forms .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
- Degradation analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% humidity) to identify decomposition products like the free carboxylic acid or hydroxylated derivatives .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives with varying substituents?
Methodological Answer:
- Electrophilic substitution : Substituents at the 4-hydroxy position (e.g., trifluoromethyl) require careful control of reaction pH to avoid side reactions. For example, using phosphoryl oxychloride (POCl) as a catalyst for cyclization improves regioselectivity .
- Kinetic vs. thermodynamic control : Competing pathways in multicomponent reactions can lead to different tautomers or regioisomers. Computational modeling (DFT) predicts dominant products under varying conditions .
Q. What computational tools are used to predict bioactivity or reactivity?
Methodological Answer:
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxo group at position 2 is a key electron-deficient site for nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Derivatives with extended conjugation (e.g., acrylate groups) show enhanced binding affinity in silico .
Q. How can contradictory spectral data be resolved during structural elucidation?
Methodological Answer:
Q. What strategies optimize purity for pharmacological assays?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane (8:2) to remove polar impurities. Monitor purity via melting point analysis and -NMR integration .
- Chiral separation : For enantiomeric derivatives, employ chiral HPLC columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
